AA-2betaG

描述

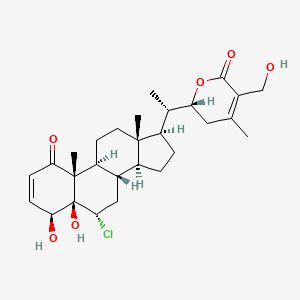

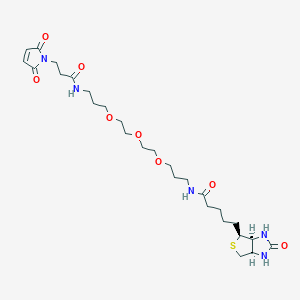

It is isolated from Lycium fruit and is known for its anti-tumor activity . This compound is a glucoside of L-ascorbic acid, which means it has a glucose molecule attached to the ascorbic acid structure, enhancing its stability and bioavailability.

作用机制

Target of Action

Ascorbic Acid 2-Glucoside (AA-2betaG) is a stable derivative of Vitamin C (Ascorbic Acid, AA) that has been shown to have a significant impact on bone marrow mesenchymal stem cells (BMSCs) . These cells possess multidirectional differentiation potential and secretory function, making them potential cellular candidates in treating wounds .

Mode of Action

This compound acts as a radical scavenger , reducing initial DNA damage and thereby protecting cells from radiation . It also stimulates IFG-I receptor tyrosine kinase activity within 3 minutes, and mitogen-activated protein (MAP) kinase activity within 5 minutes . These interactions induce DNA synthesis and cell proliferation .

Biochemical Pathways

This compound has been found to enhance the demethylation process of BMSCs by regulating TET2 and up-regulating VEGF expression by activating the PI3K/AKT pathway . This results in stronger proliferation and improved angiogenesis ability of vascular endothelial cells .

Pharmacokinetics

This compound is hydrolyzed gradually by internal enzymes, and the vitamin C that is produced is absorbed continuously . Therefore, vitamin C is supplied to the bloodstream for about 3 to 6 times longer than usual, and is distributed throughout the body . This suggests that this compound has excellent bioavailability.

Result of Action

The in vitro results indicated that this compound-treated BMSCs exhibited stronger proliferation and improved the angiogenesis ability of vascular endothelial cells . In addition, the this compound-treated BMSCs conditioned medium (CM) enhanced migration and collagen formation of NIH-3T3 cells . In vivo, the this compound-treated BMSCs group had a faster wound healing rate and a higher degree of vascularization in the new wound, compared with the PBS and BMSCs group .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to protect cells from radiation by acting as a radical scavenger to reduce initial DNA damage . It also protects cells from certain UVB wavelengths by filtration . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of radiation and UV light in the environment.

生化分析

Biochemical Properties

AA-2G plays a significant role in biochemical reactions. It acts as a cofactor for a large family of dioxygenases . These enzymes are involved in various biochemical processes, including the control of transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . AA-2G also enhances collagen production, showing a synergistic effect when treated in combination with glycinamide .

Cellular Effects

AA-2G has shown to have protective effects on cells exposed to various forms of stress. For instance, it has demonstrated radioprotective properties, protecting cells from radiation by acting as a radical scavenger to reduce initial DNA damage . In addition, AA-2G has been found to enhance the proliferation, migration, and angiogenesis of bone marrow mesenchymal stem cells (BMSCs), thereby promoting wound healing .

Molecular Mechanism

The molecular mechanism of AA-2G involves its conversion into ascorbic acid within the body. This conversion is facilitated by the enzyme ascorbyl phosphatase, which slowly converts AA-2G into vitamin C . Once converted, ascorbic acid exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, AA-2G has shown to have long-term effects on cellular function. For instance, it has been found to promote wound healing over time by enhancing angiogenesis and collagen deposition . Moreover, AA-2G has been reported to have good stability, making it suitable for long-term studies .

Dosage Effects in Animal Models

In animal models, the effects of AA-2G have been observed to vary with different dosages. For example, in a study involving rats, AA-2G was found to prevent coordination disorder induced via laser-induced shock waves in the brain .

Metabolic Pathways

AA-2G is involved in the metabolic pathways related to ascorbic acid. It is gradually hydrolyzed by internal enzymes into ascorbic acid, which is then absorbed continuously, supplying vitamin C to the bloodstream for about 3 to 6 times longer than usual .

Transport and Distribution

AA-2G is transported and distributed within cells and tissues in a manner similar to ascorbic acid. It is rapidly absorbed and any excess is quickly excreted from the body. Due to its gradual hydrolysis into ascorbic acid, it is supplied to the bloodstream for a longer duration and is distributed throughout the body .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid involves the glycosylation of L-ascorbic acid. This process typically uses a glucosyl donor, such as glucose or a glucose derivative, and an acid catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the stability of the ascorbic acid and the successful attachment of the glucose molecule .

Industrial Production Methods

In industrial settings, the production of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid can be achieved through enzymatic glycosylation. This method uses specific enzymes, such as glucosyltransferases, to catalyze the transfer of glucose to L-ascorbic acid. The enzymatic process is preferred for its specificity and efficiency, resulting in higher yields and purity of the final product .

化学反应分析

Types of Reactions

2-O-beta-D-Glucopyranosyl-L-ascorbic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to dehydroascorbic acid, similar to L-ascorbic acid.

Reduction: It can be reduced back to its original form from dehydroascorbic acid.

Substitution: The glucose moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and controlled pH.

Major Products

The major products formed from these reactions include dehydroascorbic acid, reduced ascorbic acid, and various substituted derivatives depending on the reagents and conditions used .

科学研究应用

2-O-beta-D-Glucopyranosyl-L-ascorbic acid has a wide range of applications in scientific research:

Chemistry: It is used as a stable form of vitamin C in various chemical reactions and formulations.

Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.

Medicine: It is investigated for its potential anti-tumor activity and use in cancer therapy.

相似化合物的比较

2-O-beta-D-Glucopyranosyl-L-ascorbic acid is compared with other similar compounds such as:

2-O-alpha-D-Glucopyranosyl-L-ascorbic acid (AA-2G): Another glucoside of L-ascorbic acid with similar stability and antioxidant properties.

L-ascorbic acid (Vitamin C): The parent compound, less stable but widely used for its antioxidant effects.

Erythorbic acid: An isomer of ascorbic acid with similar antioxidant properties but different stability and bioavailability

The uniqueness of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid lies in its enhanced stability and prolonged activity, making it more effective in various applications compared to its counterparts .

属性

IUPAC Name |

2-(1,2-dihydroxyethyl)-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJBGYKDYSOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)

![C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE](/img/structure/B3029093.png)

![Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B3029105.png)